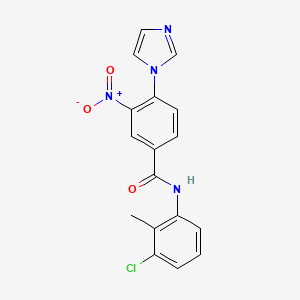![molecular formula C22H20N2O2 B2392372 1-萘甲酰胺-N-[4-(2-氧代哌啶-1-基)苯基] CAS No. 941872-54-4](/img/structure/B2392372.png)
1-萘甲酰胺-N-[4-(2-氧代哌啶-1-基)苯基]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a naphthalene ring system linked to a piperidinone moiety through a phenyl group, forming a carboxamide linkage. Its structural complexity and functional groups make it a valuable subject for research in medicinal chemistry and material science.
科学研究应用
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.
作用机制
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, leading to a rapid onset of inhibition of FXa . This interaction inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation . This action affects the coagulation cascade, reducing the formation of blood clots. Therefore, apixaban has antithrombotic properties.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of apixaban’s action result in dose-dependent antithrombotic efficacy . In pre-clinical studies, apixaban demonstrated antithrombotic activity without excessive increases in bleeding times . It improved pre-clinical antithrombotic activity when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of apixaban are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the action of pharmaceutical compounds
生化分析
Biochemical Properties
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide inhibits both free and clot-bound factor Xa . It has an inhibitory constant of 0.08 nM for human FXa, and has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Cellular Effects
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . It has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Molecular Mechanism
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide exerts its effects at the molecular level by inhibiting free as well as prothrombinase- and clot-bound FXa activity in vitro .
Temporal Effects in Laboratory Settings
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . It has a half-life of approximately 12 hours .
Dosage Effects in Animal Models
The effects of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide vary with different dosages in animal models . It has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is involved in the coagulation cascade, specifically the factor Xa pathway . Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Transport and Distribution
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is transported and distributed within cells and tissues via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion . Approximately 27% of total apixaban clearance occurs via renal excretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinone Intermediate: The piperidinone moiety can be synthesized from piperidine through oxidation reactions using reagents such as sodium chlorite under controlled conditions.
Coupling with Phenyl Group: The piperidinone intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of the Naphthalene Carboxamide: The final step involves the formation of the carboxamide linkage by reacting the phenyl-piperidinone intermediate with naphthalene-1-carboxylic acid under amide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form more complex structures.
Reduction: The carbonyl group in the piperidinone can be reduced to form a hydroxyl group.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone and phenyl structure.
Rivaroxaban: Another FXa inhibitor with structural similarities.
Edoxaban: A related anticoagulant with a different core structure but similar functional groups.
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to its naphthalene ring system, which is not present in the similar compounds listed above. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific applications.
属性
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-10-3-4-15-24(21)18-13-11-17(12-14-18)23-22(26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-9,11-14H,3-4,10,15H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCIZBIDOTYGCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
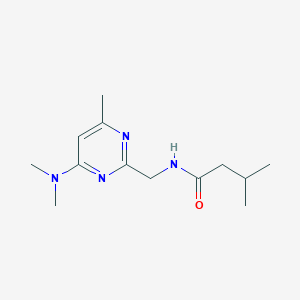
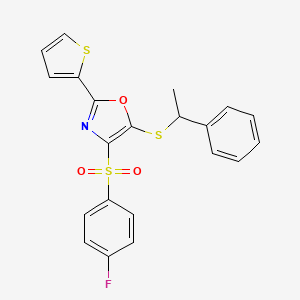
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)
![(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2392293.png)
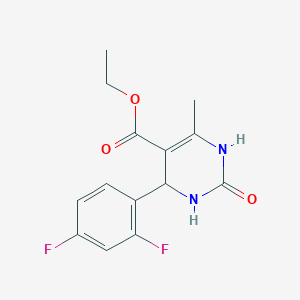
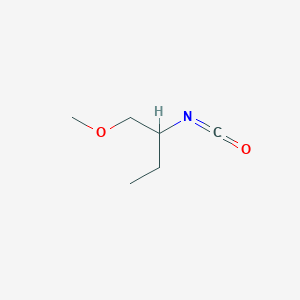

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2392302.png)
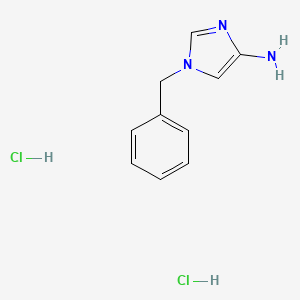
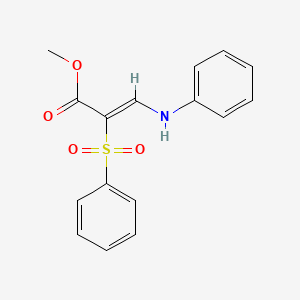
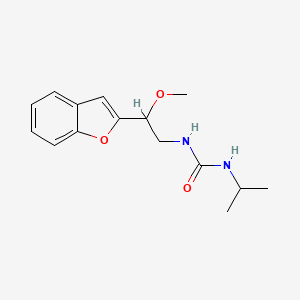
![(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2392310.png)
![2-[3-(4-Ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2392311.png)
